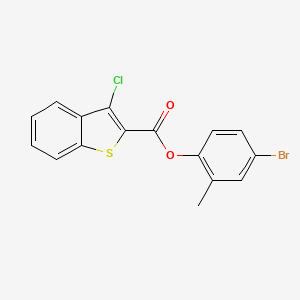
4-Bromo-2-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound with the molecular formula C16H10BrClO2S. This compound is characterized by the presence of a bromine atom, a methyl group, and a chlorine atom attached to a benzothiophene ring. It is a member of the benzothiophene family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Bromo-2-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid: Similar structure but lacks the methyl group and ester functionality.
4-((E)-{2-[(5-Bromo-1-benzofuran-2-yl)carbonyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate: Contains a benzofuran ring instead of a benzothiophene ring.
4-((E)-{[(4-Bromo-2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate: Contains additional functional groups and a different substitution pattern.
Uniqueness
4-Bromo-2-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H10BrClO2S |
|---|---|
Molecular Weight |
381.7 g/mol |
IUPAC Name |
(4-bromo-2-methylphenyl) 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C16H10BrClO2S/c1-9-8-10(17)6-7-12(9)20-16(19)15-14(18)11-4-2-3-5-13(11)21-15/h2-8H,1H3 |
InChI Key |
ZOYPSZJEALKOFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















